Aqueous Solubility: Gefitinib Dihydrochloride vs. Free Base – A >3,900-Fold Improvement
Gefitinib dihydrochloride (CAS 184475-56-7) exhibits an aqueous solubility of 10 mg/mL at room temperature, as determined by in-house solubility testing for research-grade material [1]. In contrast, the free base form of gefitinib has a measured aqueous solubility of only 2.55 μg/mL (0.00255 mg/mL), reported in a peer-reviewed cocrystal engineering study [2]. This represents a solubility enhancement of approximately 3,921-fold. The comparator baseline, gefitinib free base, is classified as 'practically insoluble in water' by the British Pharmacopoeia [3], confirming that the dihydrochloride salt form overcomes a critical physicochemical limitation of the parent molecule.
| Evidence Dimension | Aqueous solubility (water, room temperature) |
|---|---|
| Target Compound Data | 10 mg/mL (gefitinib dihydrochloride, CAS 184475-56-7) |
| Comparator Or Baseline | 0.00255 mg/mL (gefitinib free base, CAS 184475-35-2) |
| Quantified Difference | ~3,921-fold higher solubility |
| Conditions | Aqueous medium, ambient temperature; free base value from CrystEngComm 2023; dihydrochloride value from vendor QC solubility testing |
Why This Matters
This solubility differential enables aqueous stock solution preparation at concentrations unattainable with the free base, directly facilitating cell-based assays, in vivo oral/intraperitoneal dosing, and aqueous-compatible formulation development without requiring organic co-solvents.
- [1] Hampton Research. Gefitinib dihydrochloride (CAS 184475-56-7) – Product datasheet: Water solubility 10 mg/mL. View Source
- [2] Shaik A, et al. Novel pharmaceutical co-crystals of gefitinib: synthesis, dissolution, cytotoxicity, and theoretical studies. CrystEngComm, 2023, 25, 2570-2581. (Aqueous solubility of gefitinib free base = 2.55 μg/mL). View Source
- [3] British Pharmacopoeia 2025. Gefitinib – Characters: Practically insoluble in water. View Source
